![molecular formula C11H9BrF2N2O2 B3182724 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] CAS No. 1193386-65-0](/img/structure/B3182724.png)
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
Overview
Description
5-Bromo-7-methyl-1H-indole-2,3-dione is a lead compound that inhibits the inosine monophosphate (IMP) deaminase enzyme . This compound has been shown to reduce viral load in HIV patients .
Physical And Chemical Properties Analysis
The compound 5-Bromo-7-methyl-1H-indole-2,3-dione has a molecular weight of 240.05 g/mol . Its chemical formula is C9H6BrNO2 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have demonstrated anticancer properties . They could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Some indole derivatives have shown potential as anti-HIV agents . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This could make them useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . This could make them useful in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties . This could potentially make them useful in the treatment of diabetes.
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as “5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]”, are often multiple receptors in the body . These compounds bind with high affinity to these receptors, making them effective in various biological applications .
Mode of Action
The compound interacts with its targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction . This interaction can lead to the activation or inhibition of the target, which can then influence various biological processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities can result in a wide range of downstream effects, depending on the specific pathway that is affected .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific targets and pathways that are affected. For example, if the compound has anticancer activity, it may result in the inhibition of cancer cell growth .
Future Directions
Indole derivatives, such as 5-Bromo-7-methyl-1H-indole-2,3-dione, continue to attract research interest due to their significant biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in medical and pharmaceutical fields .
properties
IUPAC Name |
(3E)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLTWSZPYLLYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC\2=C1NC(=O)/C2=N/OCC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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